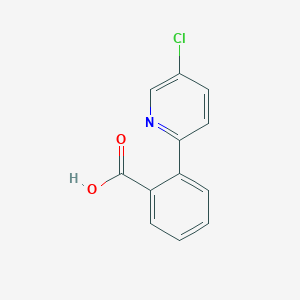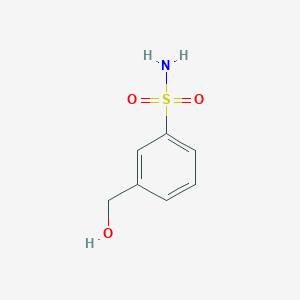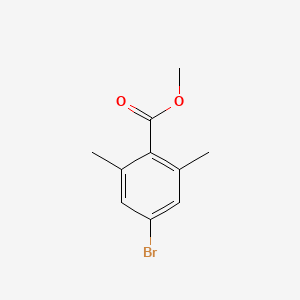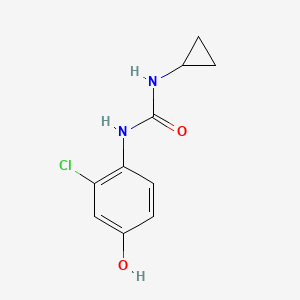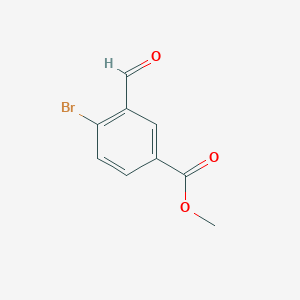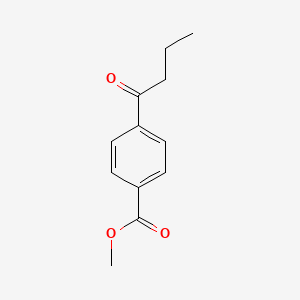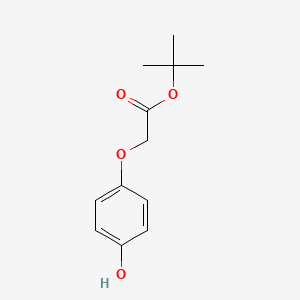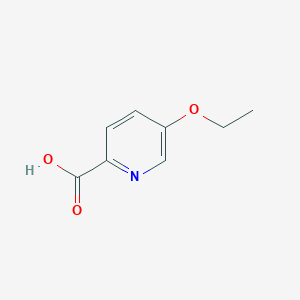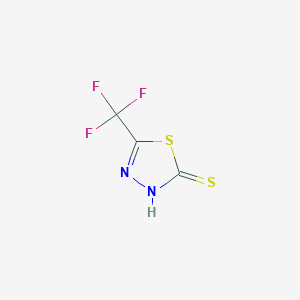
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione
説明
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C3HF3N2S2 and its molecular weight is 186.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tribological Applications
- Lubricant Additives : 1,3,4-thiadiazole-2-thione derivatives, similar to 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, have been studied for their tribological behavior as additives in rapeseed oil. These additives exhibited excellent anti-wear and friction-reducing properties at low concentrations and under various test loads. They also showed good thermal stability and corrosion inhibiting abilities (Zhu, Fan, Wang, & Zhu, 2009).
Chemical Synthesis and Tautomerism
- Thiol-Thione Tautomerism : Studies on thiadiazole derivatives, including this compound, have explored the synthesis and thiol-thione tautomerism. These studies provide insights into the structural behavior of such compounds in solid and liquid phases, offering a deeper understanding of their chemical properties (Coyanis, Védova, Haas, & Winter, 2002).
Pharmacological Research
- Biological Activity Prediction : Research has been conducted to optimize the synthesis of derivatives containing thiadiazole and predicting their biological activity. This includes understanding the properties of these compounds and their potential as new drugs (Hotsulia & Fedotov, 2019).
Industrial Applications
- Surfactants in Froth Flotation : Thiadiazole-thione derivatives, related to this compound, have been used as surfactants in froth flotation. These compounds demonstrated effective flotation response to minerals like malachite and provided insights into the adsorption mechanisms and flotationperformance (Huang, Liu, Liu, Yang, & Zhang, 2018).
Spectroscopic and Structural Investigations
- Interaction with Molecular Iodine : The interaction of thiadiazole derivatives with molecular iodine has been studied, showcasing their potential in the development of novel antithyroid drugs. These studies involve the examination of charge-transfer complexes and structural analysis through techniques like UV-vis spectroscopy and X-ray diffraction (Ivolgina & Chernov'yants, 2018).
Green Chemistry
- Catalyst and Solvent-Free Synthesis : Research has been conducted on the synthesis of imidazothiadiazole derivatives, including trifluoromethyl groups, using a catalyst and solvent-free method. This represents an environmentally friendly approach in chemical synthesis (Sarchahi & Esmaeili, 2021).
Agricultural Chemistry
- Insecticidal, Fungicidal, and Herbicidal Activities : Thiadiazole derivatives have demonstrated various biological effects including insecticidal, fungicidal, herbicidal, and plant growth-regulating activities. These compounds have been the focus of research due to their bioactivities and potential use in agriculture (Tan, Sang, & Song, 2006).
作用機序
Target of Action
It’s known that many trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
A related compound, fluazinam, has been found to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols .
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
A related compound, trifluridine, is known to get incorporated into the dna of cancer cells following cell uptake to aberrate dna function during cell replication .
生化学分析
Biochemical Properties
5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as reverse transcriptase, where the trifluoromethyl group enhances the compound’s potency by lowering the pKa of the cyclic carbamate through key hydrogen bonding interactions . Additionally, this compound can interact with various proteins and other biomolecules, potentially altering their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways by interacting with key proteins involved in these processes, leading to changes in gene expression and metabolic flux . These interactions can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered transcriptional activity and downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved metabolic stability . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites and overall metabolic homeostasis . These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and stability, which determine its accumulation in different tissues and cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects on cellular processes.
特性
IUPAC Name |
5-(trifluoromethyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBNRTPEGGJIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629718 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37461-62-4 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37461-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)
